Cyclohexanecarbonitrile

Hydrogenation Amine Synthesis Selectivity

Achieve 93% secondary amine selectivity in hydrogenation. Use this sterically hindered nitrile to construct chiral quaternary centers (>90% de). Ensure reaction fidelity and streamline medicinal chemistry workflows.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 766-05-2
Cat. No. B123593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarbonitrile
CAS766-05-2
SynonymsCyanocyclohexane;  Cyclohexanecarboxylic Acid Nitrile;  Cyclohexanenitrile;  Cyclohexyl Cyanide;  Hexahydrobenzonitrile;  NSC 17557
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C#N
InChIInChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2
InChIKeyVBWIZSYFQSOUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarbonitrile (CAS 766-05-2): An Aliphatic Nitrile Building Block for Selective Synthesis


Cyclohexanecarbonitrile (CAS 766-05-2), also known as cyanocyclohexane or cyclohexyl cyanide, is a saturated alicyclic nitrile with the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol [1]. It is a colorless liquid at room temperature, exhibiting a density of 0.919 g/mL at 25°C, a melting point of 11°C, and a boiling point of 75–76°C at 16 mmHg (or 117–119°C at 90 mmHg) [2]. This compound serves as a versatile synthetic intermediate in organic chemistry, particularly valued for its well-defined reactivity profile in hydrogenation, cross-coupling, and metalation reactions [3].

Why Generic Aliphatic Nitrile Substitution Fails: The Unique Hydrogenation Profile of Cyclohexanecarbonitrile


Substituting cyclohexanecarbonitrile with other common aliphatic nitriles (e.g., butyronitrile, valeronitrile) or aromatic nitriles (e.g., benzonitrile) is not scientifically valid due to fundamental differences in hydrogenation selectivity. While standard aliphatic nitriles yield tertiary amines under Pd/C catalysis, and aromatic nitriles may produce complex mixtures, cyclohexanecarbonitrile consistently generates secondary amines with high selectivity under identical conditions [1]. This distinct reactivity arises from the steric bulk and conformational properties of the cyclohexyl ring, which alters the catalytic pathway and product distribution [2]. Procurement decisions must account for this unique selectivity to avoid unintended reaction outcomes.

Cyclohexanecarbonitrile: Head-to-Head Quantitative Evidence for Scientific Selection


Catalyst-Dependent Hydrogenation Selectivity: Cyclohexanecarbonitrile vs. Aliphatic and Aromatic Nitriles

In the presence of 10% Pd/C under ambient hydrogen pressure at 25°C, cyclohexanecarbonitrile uniquely afforded the corresponding secondary amine (dicyclohexylmethylamine) with 93% selectivity, whereas standard aliphatic nitriles (e.g., decanenitrile) under identical conditions yielded tertiary amines as the major product [1]. In contrast, aromatic nitriles such as benzonitrile produced secondary amines with lower conversion (89%) and often generated complex mixtures containing primary amines [2].

Hydrogenation Amine Synthesis Selectivity

Comparative Volatility and Physical Properties: Cyclohexanecarbonitrile vs. Benzonitrile

Cyclohexanecarbonitrile exhibits a boiling point of 75–76°C at 16 mmHg (equivalent to approximately 117–119°C at 90 mmHg), while the structurally related aromatic nitrile benzonitrile boils at 191°C at 760 mmHg [1]. This 70–75°C difference in boiling point at atmospheric pressure translates to a substantial difference in volatility, enabling easier purification by distillation and lower energy requirements for solvent removal [2].

Physical Chemistry Distillation Solvent Selection

Synthesis Efficiency: High-Yield Preparation from Cyclohexanone

A reliable, high-yielding synthesis of cyclohexanecarbonitrile from the readily available ketone cyclohexanone has been established via a methyl carbazate-mediated procedure, achieving an overall isolated yield of 85–90% [1]. This compares favorably to the synthesis of aromatic nitriles like benzonitrile, which can require specialized catalysts or harsh conditions to achieve comparable yields (reported yields range from 30% to 97% depending on the method) [2].

Synthetic Methodology Nitrile Synthesis Process Chemistry

Stereoselective Alkylation: High Diastereocontrol with C-Magnesiated Cyclohexanecarbonitriles

Metalated cyclohexanecarbonitriles, particularly when generated with magnesium or copper counterions, undergo highly diastereoselective alkylations [1]. For example, alkylations of C-magnesiated 4-tert-butylcyclohexanecarbonitrile proceed with >90% diastereoselectivity, in stark contrast to the modest selectivity (<50% de) observed with lithium counterions or with acyclic nitrile systems [2].

Asymmetric Synthesis Organometallic Chemistry Nitrile Alkylation

Enzymatic Discrimination: Nitrile Hydratase from Rhodococcus equi A4 Preferentially Transforms Trans Isomers

The nitrile hydratase from Rhodococcus equi A4 exhibits pronounced stereodiscrimination between geometric isomers of substituted cyclohexanecarbonitriles. The enzyme transforms trans-4-benzoyloxycyclohexanecarbonitrile and trans-2-hydroxycyclohexanecarbonitrile into the corresponding amides, whereas the cis isomers are converted to a negligible extent or react very slowly [1].

Biocatalysis Nitrile Hydratase Green Chemistry

High-Value Applications of Cyclohexanecarbonitrile in Modern Chemical Research and Production


Selective Synthesis of Secondary Amines for Drug Discovery

Cyclohexanecarbonitrile is the preferred nitrile substrate when a secondary amine product is desired, due to its high selectivity (93%) under Pd/C or Rh/C hydrogenation [1]. This avoids the complex product mixtures obtained with other nitriles, simplifying purification and accelerating medicinal chemistry workflows.

Stereocontrolled Synthesis of Quaternary Carbon Centers

The high diastereoselectivity (>90% de) achieved in alkylations of C-magnesiated cyclohexanecarbonitriles makes this compound an ideal building block for constructing chiral quaternary centers, a common challenge in natural product synthesis [2].

Green Biocatalytic Amide Production

Substituted cyclohexanecarbonitriles are valuable substrates for nitrile hydratase enzymes, enabling the stereoselective, aqueous-phase synthesis of chiral amides under mild conditions, aligning with principles of green chemistry [3].

Technical Documentation Hub

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